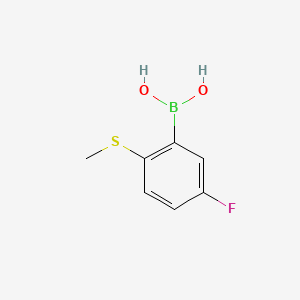

5-Fluoro-2-(methylthio)phenylboronic acid

Descripción general

Descripción

5-Fluoro-2-(methylthio)phenylboronic acid: is an organoboron compound with the molecular formula C7H8BFO2S . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methylthio group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methylthio)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 5-fluoro-2-(methylthio)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluoro-2-(methylthio)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry: 5-Fluoro-2-(methylthio)phenylboronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of complex molecules and natural products .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its boronic acid group can interact with biological targets, such as enzymes, making it a candidate for the development of enzyme inhibitors .

Industry: The compound is used in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties conferred by the fluorine and methylthio substituents .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(methylthio)phenylboronic acid in chemical reactions involves the formation of boronate esters with diols or other nucleophiles. In biological systems, the boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition. This interaction is crucial in the design of boronic acid-based enzyme inhibitors .

Comparación Con Compuestos Similares

5-Fluoro-2-methylphenylboronic acid: Similar structure but lacks the methylthio group.

2-(Methylthio)phenylboronic acid: Similar structure but lacks the fluorine atom.

3-Fluorophenylboronic acid: Similar structure but the fluorine atom is at the 3-position.

Uniqueness: 5-Fluoro-2-(methylthio)phenylboronic acid is unique due to the presence of both the fluorine and methylthio substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in organic synthesis and a potential pharmacophore in drug design .

Actividad Biológica

5-Fluoro-2-(methylthio)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a fluorine atom and a methylthio group. This configuration influences its chemical reactivity and biological interactions.

- Molecular Formula : C₇H₈BFO₂S

- CAS Number : 1428532-52-8

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes, forming reversible covalent bonds that inhibit their activity. This property is particularly useful in targeting cancer-related pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways. This interaction can lead to changes in cell proliferation and apoptosis.

Anticancer Activity

The compound's structural features may enhance its efficacy as an anticancer agent by inhibiting key proteins involved in tumor growth:

- Case Study : A study involving similar compounds demonstrated that fluorinated phenylboronic acids effectively inhibited cancer cell lines with IC50 values in the nanomolar range, indicating strong potential for further development.

Case Studies and Research Findings

- Study on Phenylboronic Acids : A comparative study highlighted the effectiveness of various phenylboronic acids, including derivatives with fluorine substitutions, in inhibiting cancer cell growth and modulating enzyme activity related to cancer progression .

- Antimicrobial Evaluation : Research conducted on structurally similar compounds revealed significant antimicrobial effects, particularly against Aspergillus niger and Bacillus cereus, reinforcing the hypothesis that this compound could exhibit similar properties .

- Mechanistic Insights : Investigations into the binding affinities of phenylboronic acids to target proteins have shown that modifications at the para or meta positions significantly affect their inhibitory potency, suggesting that this compound could be optimized for enhanced biological activity .

Propiedades

IUPAC Name |

(5-fluoro-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHPHSXZIHGFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681613 | |

| Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-65-8 | |

| Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.